Direct Comparison of MERTK Kinase Inhibition: 4-(1-Methylpiperidin-4-yl)aniline-Based Hybrids vs. Parent Scaffolds
In a 2024 hybrid drug design study, a novel lead compound (IK5) incorporating the 1-(methylpiperidin-4-yl)aniline pharmacophore demonstrated potent MERTK inhibition with an IC₅₀ value of 0.36 μM against the A549 lung cancer cell line [1]. This activity is significantly enhanced compared to the parent pyrrolo[2,1-f][1,2,4]triazine scaffold alone, and crucially, the 1-(methylpiperidin-4-yl)aniline moiety was identified as an essential component for achieving this low-micromolar potency [1].
| Evidence Dimension | MERTK inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.36 μM (as hybrid IK5 containing the 1-(methylpiperidin-4-yl)aniline pharmacophore) |
| Comparator Or Baseline | Pyrrolo[2,1-f][1,2,4]triazine scaffold (IC₅₀ not reported for parent, but activity described as negligible without the hybrid motif) |
| Quantified Difference | IC₅₀ = 0.36 μM for the hybrid vs. inactive/negligible for the parent scaffold |
| Conditions | A549 lung cancer cell line, MERTK inhibition assay |
Why This Matters
Procuring this specific aniline building block is essential for constructing MERTK inhibitor leads with documented sub-micromolar cellular activity.
- [1] Sathe, B. D., Jaiswal, S., Kumar, D., Singh, T. G., Nainwal, N., Rawat, P., Yadav, S., Kumar, B., Dwivedi, A. R., & Rathod, S. V. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1,2,4]Triazine and 1-(Methylpiperidin-4-yl) Aniline-Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemical Biology & Drug Design, 104(6), e70023. View Source
